N,N,N',N'-Tetraphenylbenzidine

Catalog No.
S606607
CAS No.
15546-43-7
M.F
C36H28N2
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetraphenylbenzidine

CAS Number

15546-43-7

Product Name

N,N,N',N'-Tetraphenylbenzidine

IUPAC Name

N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]aniline

Molecular Formula

C36H28N2

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C36H28N2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H

InChI Key

DCZNSJVFOQPSRV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Synonyms

tetraphenylbenzidine, triphenyl diamine

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Model System for Drug-Metabolite Interactions

One of the primary applications of TPB lies in its use as a model system for studying interactions between drugs and their metabolites [1]. Due to its well-defined structure and sensitivity to environmental changes, TPB can mimic how drugs bind to biological molecules and undergo transformations in the body. Researchers can use TPB to investigate how these interactions might affect drug efficacy, toxicity, and overall metabolism [1].

Here are some specific examples of how TPB is used in drug-metabolite interaction studies:

  • Understanding the impact of metabolites on drug activity: By studying how TPB interacts with different drug metabolites, researchers can gain insights into whether these metabolites contribute to the drug's therapeutic effect or potential side effects [1].
  • Designing drugs with improved metabolic stability: TPB can be employed to assess a drug's susceptibility to metabolism, allowing researchers to develop drugs that are less prone to breakdown and retain their potency for longer durations [1].

Source

[1] FT62174 | 15546-43-7 | N,N,N',N'-Tetraphenylbenzidine - Biosynth,

Optical Sensor Applications

TPB exhibits properties that make it a valuable candidate for developing optical sensors. Its fluorescence properties can change in response to specific stimuli like light or the presence of certain molecules [2]. Researchers are exploring the potential of TPB-based sensors for various applications, including:

  • Biomedical Sensing: TPB sensors could be designed to detect the presence of specific biomolecules, such as biomarkers for diseases, within biological samples [2].
  • Environmental Monitoring: TPB-based sensors could be used to monitor environmental pollutants or track changes in air or water quality [2].

N,N,N',N'-Tetraphenylbenzidine is an organic compound with the chemical formula C36H28N2C_{36}H_{28}N_2 and a CAS number of 15546-43-7. It is characterized by its structure, which consists of a central benzidine moiety substituted with four phenyl groups. This compound is known for its excellent electron-donating properties and has been extensively studied for its applications in organic electronics, particularly in organic light-emitting diodes and organic photovoltaics .

TPB is a suspected carcinogen and should be handled with appropriate precautions. It is also light and air sensitive and can decompose to form harmful byproducts.

  • Safety Information:
    • Wear gloves, safety glasses, and a lab coat when handling TPB.
    • Work in a well-ventilated fume hood.
    • Dispose of waste according to local regulations.
, primarily due to its ability to form radical cations. It can undergo oxidation reactions, leading to the formation of diamine radical cations. These reactions are significant in the context of organic semiconductor materials, where the stability of charge carriers is crucial . Additionally, it can react with halogens or other electrophiles, resulting in substituted derivatives that may exhibit altered electronic properties.

The synthesis of N,N,N',N'-Tetraphenylbenzidine can be achieved through several methods:

  • Oxidative Coupling: This method involves the oxidative coupling of anilines, often utilizing catalysts such as rhodium to facilitate the reaction under mild conditions. Molecular oxygen can serve as the oxidant, making this process environmentally friendly .
  • Direct Crystallization: Recent studies have explored direct crystallization techniques that yield high-purity samples of N,N,N',N'-Tetraphenylbenzidine from reaction mixtures containing diamine precursors .
  • Chemical Reduction: The reduction of corresponding nitro or azo compounds can also lead to the formation of N,N,N',N'-Tetraphenylbenzidine.

N,N,N',N'-Tetraphenylbenzidine finds applications in various fields:

  • Organic Electronics: It is widely used as a hole transport material in organic light-emitting diodes and organic photovoltaics due to its favorable electronic properties.
  • Chemical Sensors: The compound's electron-donating ability makes it useful in developing chemical sensors for detecting oxidizing agents.
  • Photovoltaic Devices: Its incorporation into photovoltaic devices has been shown to enhance stability and efficiency .

Studies on the interactions of N,N,N',N'-Tetraphenylbenzidine with other compounds reveal its role as a dopant-free hole transport material, significantly improving device performance in organic solar cells. Its interactions with various substrates and dopants have been extensively characterized, indicating that it can stabilize charge carriers effectively under operational conditions .

Several compounds share structural similarities with N,N,N',N'-Tetraphenylbenzidine, each exhibiting unique properties:

The uniqueness of N,N,N',N'-Tetraphenylbenzidine lies in its combination of high thermal stability, excellent charge transport characteristics, and versatility in various electronic applications, distinguishing it from other similar compounds.

The synthesis of N,N,N',N'-Tetraphenylbenzidine traces back to early transition-metal-catalyzed coupling reactions. The Ullmann reaction, pioneered by Fritz Ullmann and Bielecki in 1901, provided foundational methods for aryl-aryl bond formation using copper catalysts. While TPB itself was not explicitly synthesized in these early studies, the principles of homocoupling and oxidative dimerization laid the groundwork for its preparation.

Modern synthetic routes emphasize palladium-catalyzed cross-coupling and oxidative coupling. A 2008 study demonstrated Cu²⁺-mediated oxidation of triphenylamine derivatives to generate TPB via radical cation dimerization. This method, alongside Yamamoto polycondensation and Ullmann-type reactions, remains central to industrial and academic production.

Molecular Identity and Nomenclature

IUPAC Name: N,N,N',N'-Tetraphenyl[1,1'-biphenyl]-4,4'-diamine
Synonyms: TPB; 4,4'-Bis(diphenylamino)biphenyl
Molecular Formula: C₃₆H₂₈N₂
Molecular Weight: 488.62 g/mol

PropertyValueSource
Melting Point230–234°C
λ_max (CHCl₃)354 nm
HOMO Energy Level~5.3 eV

The structure comprises a biphenyl core with two benzidine-linked nitrogen atoms, each substituted with two phenyl groups. This arrangement ensures a planar, conjugated π-system critical for electronic delocalization.

Significance in Organic Electronics

TPB’s role as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) is well-documented. Key attributes include:

Hole-Transport Mechanism

TPB facilitates hole injection and transport via its high HOMO energy level (~5.3 eV), aligning with donor materials like perovskites or organic semiconductors. Its planar structure enables efficient π-π stacking, minimizing reorganization energy during charge hopping.

Applications in Optoelectronic Devices

Device TypePerformance MetricReference
Perovskite Solar CellsPCE up to 7.69%
OLEDsEQE >10%
Electrochromic MaterialsNIR Absorption at 1400 nm

In PSCs, TPB-based polymers (e.g., poly(tetraphenylbenzidines)) enhance stability and reduce hysteresis by modulating molecular weight and side-chain polarity. Its dimerization into tetraphenylbenzidine derivatives further extends applications in electrochromic films.

Structural Architecture and Design Principles

Conjugation and Planarity

The biphenyl backbone and phenyl substituents enforce a rigid, planar geometry, maximizing orbital overlap. This architecture enhances:

  • Hole Mobility: Measured via time-of-flight (TOF) techniques, TPB-based polymers exhibit mobilities on the order of 10⁻³–10⁻² cm²/Vs.
  • Thermal Stability: Decomposition typically occurs above 300°C, critical for high-temperature device operation.

Molecular Engineering Strategies

ModificationImpactExample ApplicationSource
Fluorene SubstitutionLower HOMO, Reduced AbsorptionPSCs with Improved VOC
HypercrosslinkingEnhanced Porosity for I₂ AdsorptionIodine Sensors
Cage-Constrained FrameworkHigher HOMO, Reversible RedoxOrganic Batteries

Recent advances include cage-constrained TPB derivatives with fully reversible two-electron redox cycles, ideal for energy storage.

N,N,N',N'-Tetraphenylbenzidine represents a symmetrical organic compound characterized by a central biphenyl backbone substituted with four phenyl groups attached through nitrogen atoms [22] [24]. The molecular formula is C36H28N2 with a molecular weight of 488.62 g/mol [23] [25]. The International Union of Pure and Applied Chemistry name for this compound is N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]aniline [22] [24].

The structural architecture consists of a 1,1'-biphenyl-4,4'-diamine core where each amino nitrogen is substituted with two phenyl rings [22] [26]. This configuration creates a highly conjugated system that significantly influences the compound's electronic and optical properties [30] [32]. The central biphenyl moiety adopts a non-planar conformation due to steric hindrance between the ortho-hydrogen atoms of the adjacent phenyl rings [14] [16].

Conformational analysis reveals that the molecule exhibits significant structural flexibility around the central biphenyl bond [14] [15]. The dihedral angle between the two phenyl rings of the central biphenyl unit typically ranges from 30° to 60°, depending on the crystalline environment and intermolecular interactions [14] [17]. The tetraphenyl substituents adopt various orientations to minimize steric repulsions while maintaining optimal electronic conjugation [16] [17].

The molecular geometry demonstrates C2 symmetry, with the two halves of the molecule being equivalent [22] [24]. Each nitrogen atom exhibits sp2 hybridization, contributing to the planar arrangement of the attached phenyl groups and facilitating electron delocalization throughout the molecular framework [30] [32].

Crystallographic Studies and Solid-State Organization

Crystallographic investigations of N,N,N',N'-Tetraphenylbenzidine have revealed significant insights into its solid-state organization and packing arrangements [12] [13]. The compound crystallizes in various polymorphic forms depending on the crystallization conditions and solvents employed [18] [20].

Single-crystal X-ray diffraction studies demonstrate that the molecules pack in a herringbone arrangement within the crystal lattice [18] [20]. This packing pattern is stabilized by weak intermolecular interactions including van der Waals forces and aromatic π-π stacking interactions between the phenyl rings of adjacent molecules [13] [18].

The crystal structure exhibits space group symmetry that varies with the specific polymorph, with triclinic and monoclinic systems being commonly observed [18] [20]. The unit cell parameters show characteristic dimensions with a-axis lengths typically ranging from 7.2 to 12.8 Å, b-axis from 10.1 to 15.6 Å, and c-axis from 10.8 to 18.2 Å [18].

Intermolecular distances between parallel phenyl rings in adjacent molecules typically range from 3.4 to 3.8 Å, indicating significant π-π stacking interactions [13] [18]. These interactions contribute to the thermal stability and electronic properties of the solid material [12] [13].

The solid-state organization demonstrates alternating arrangements of the tetraphenylbenzidine units, creating channels and cavities within the crystal structure [12] [18]. This three-dimensional network influences both the mechanical properties and the thermal behavior of the crystalline material [13] [20].

Physical Properties

Melting and Boiling Point Characteristics

N,N,N',N'-Tetraphenylbenzidine exhibits well-defined thermal transition characteristics that are crucial for its applications in electronic devices [19] [25]. The melting point is consistently reported in the range of 230-234°C, indicating good thermal stability at moderate temperatures [19] [25] [28].

PropertyValueReference Conditions
Melting Point230-234°CAtmospheric pressure [19] [25]
Boiling Point649.7 ± 48.0°CPredicted value [19]
Glass Transition Temperature>120°CFor derivatives [47]

The melting process demonstrates sharp endothermic transitions in differential scanning calorimetry studies, confirming the high purity and crystalline nature of the compound [45] [47]. The relatively high melting point compared to similar aromatic amines reflects the strong intermolecular interactions and the rigid molecular structure [45] [47].

Boiling point predictions using computational methods suggest a value of approximately 649.7°C, though experimental verification at atmospheric pressure is challenging due to potential thermal decomposition [19]. The compound exhibits excellent thermal stability below its melting point, making it suitable for high-temperature applications in organic electronics [45] [47].

Density and Physical State Parameters

The physical state of N,N,N',N'-Tetraphenylbenzidine at room temperature is a solid with characteristic color ranging from white to light yellow [19] [25]. The predicted density is 1.171 ± 0.06 g/cm³, calculated using standard computational methods for organic compounds [19].

The compound exhibits crystalline polymorphism, with different crystal forms showing slightly varying density values [18] [20]. The solid-state packing efficiency influences the overall density, with more tightly packed polymorphs exhibiting higher density values [18] [20].

Physical state parameters demonstrate that the compound maintains its solid form under normal laboratory conditions [19] [25]. The crystalline structure contributes to its stability and handling characteristics, making it suitable for industrial applications [26] [28].

Solubility Profile in Various Solvents

The solubility characteristics of N,N,N',N'-Tetraphenylbenzidine vary significantly depending on the solvent polarity and chemical nature [27] . The compound shows limited solubility in polar protic solvents due to its hydrophobic aromatic structure [27] .

Solvent CategorySolubilityNotes
Polar ProticPoorLimited in alcohols and water
Polar AproticModerateSoluble in dimethyl sulfoxide [27]
Non-polarGoodDissolves in chlorinated solvents [1]
AromaticExcellentHigh solubility in benzene derivatives

The compound demonstrates excellent solubility in chloroform and dichloromethane, which are commonly used for solution processing in device fabrication [1] . Aromatic solvents such as toluene and xylene also provide good dissolution characteristics .

The solubility profile is influenced by the extensive aromatic character of the molecule, which favors dissolution in non-polar and weakly polar solvents [27] . This characteristic is important for solution-based processing techniques in organic electronics applications [31] [33].

Spectroscopic Characteristics

UV-Visible Absorption Features

N,N,N',N'-Tetraphenylbenzidine exhibits characteristic ultraviolet-visible absorption features that reflect its electronic structure and conjugation properties [1] [2]. The compound shows strong absorption in the ultraviolet region with characteristic maxima around 354 nm in chloroform solution [19].

The absorption spectrum demonstrates multiple electronic transitions corresponding to π-π* transitions within the aromatic system [1] [4]. The extended conjugation through the biphenyl backbone and nitrogen substituents results in bathochromic shifts compared to simpler aromatic amines [1] [2].

Spectroelectrochemical studies reveal that upon oxidation, the compound forms stable paramagnetic intermediates characterized by new absorption bands in the 400-600 nm region [1]. Further oxidation leads to the formation of dication species with broad visible absorption bands extending from 600-1000 nm [1].

The molar extinction coefficients are typically high due to the allowed nature of the electronic transitions, making the compound useful for optical applications [4] [7]. Solvent effects on the absorption spectra are minimal, indicating limited charge-transfer character in the ground-state transitions [3] [7].

Infrared Spectroscopic Analysis

Infrared spectroscopy of N,N,N',N'-Tetraphenylbenzidine reveals characteristic vibrational frequencies that confirm the molecular structure and bonding patterns [8] [35]. The spectrum displays distinct absorption bands corresponding to aromatic C-H stretching, C=C aromatic stretching, and C-N stretching vibrations [8] [35].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
Aromatic C-H stretch3000-3100Phenyl ring vibrations [8] [35]
Aromatic C=C stretch1600-1500Benzene ring modes [8] [35]
C-N stretch1250-1350Amine linkages [8] [35]
Aromatic C-H bend800-900Out-of-plane deformation [8] [35]

The aromatic C-H stretching vibrations appear in the region above 3000 cm⁻¹, characteristic of sp² hybridized carbon atoms [8] [37]. The aromatic C=C stretching modes manifest as multiple bands between 1600-1500 cm⁻¹, reflecting the various phenyl ring environments within the molecule [8] [35].

The C-N stretching vibrations provide important structural information, appearing in the range of 1250-1350 cm⁻¹ [8] [35]. These frequencies are influenced by the electronic environment around the nitrogen atoms and the degree of conjugation with the aromatic system [8] [37].

Nuclear Magnetic Resonance Patterns

Nuclear magnetic resonance spectroscopy provides detailed structural information about N,N,N',N'-Tetraphenylbenzidine through both ¹H and ¹³C NMR techniques [6] [38]. The ¹H NMR spectrum in deuterated chloroform shows characteristic aromatic proton signals in the region of 7.00-7.45 ppm [38].

The proton NMR pattern reflects the symmetrical nature of the molecule, with equivalent phenyl environments producing overlapping multiplets [38] [39]. The aromatic region typically shows complex multiplets due to the various coupling patterns between adjacent aromatic protons [38] [39].

¹³C NMR spectroscopy reveals distinct carbon environments corresponding to the different aromatic positions within the molecule [6] [39]. The quaternary carbons of the biphenyl backbone appear at characteristic chemical shifts around 130-140 ppm [6] [39].

NMR NucleusChemical Shift RangeAssignment
¹H7.00-7.45 ppmAromatic protons [38]
¹³C120-150 ppmAromatic carbons [6] [39]
¹³C130-140 ppmBiphenyl quaternary carbons [6] [39]

The coupling patterns in the ¹H NMR spectrum provide information about the substitution patterns and the electronic environment of the aromatic rings [38] [39]. The absence of signals in the aliphatic region confirms the purely aromatic nature of the compound [38] [39].

Thermal Stability and Degradation Pathways

N,N,N',N'-Tetraphenylbenzidine demonstrates exceptional thermal stability, making it suitable for high-temperature applications in organic electronics [9] [45]. Thermogravimetric analysis reveals that the compound remains stable up to approximately 200-208°C before any significant mass loss occurs [44] [45].

The thermal decomposition process proceeds through multiple stages, with the initial decomposition beginning around 230-235°C [44] [45]. Differential scanning calorimetry studies show that the decomposition is characterized by complex endothermic and exothermic transitions reflecting various bond-breaking and rearrangement processes [45] [47].

Temperature RangeMass LossProcess
Room temp - 208°C<5%Moisture desorption [44] [45]
230-235°C9-11%Initial decomposition [44] [45]
235-750°C65-70%Primary decomposition [44] [45]
>750°C19-25%Residual mass [44] [45]

The primary thermal degradation pathway involves the breaking of C-N bonds connecting the phenyl substituents to the nitrogen atoms [9] [44]. This process is followed by the decomposition of the central biphenyl backbone at higher temperatures [44] [45].

Kinetic analysis of the thermal decomposition reveals that the process follows complex mechanisms involving multiple simultaneous reactions [45] [46]. The activation energies for decomposition vary depending on the specific degradation pathway, with values typically ranging from 150-250 kJ/mol [45] [46].

XLogP3

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15546-43-7

Wikipedia

N,N,N',N'-Tetraphenylbenzidine

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetraphenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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